BenchChemオンラインストアへようこそ!

8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine

Data Gap Procurement Due Diligence Experimental Validation Required

8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 106921-51-1, MF C₇H₈N₄O, MW 164.16 g/mol) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-c]pyrimidine scaffold class. It is commercially supplied as a research chemical, typically at ≥97% purity, primarily for use as a synthetic intermediate or screening compound in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 106921-51-1
Cat. No. B3079444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
CAS106921-51-1
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C=NC=C2OC
InChIInChI=1S/C7H8N4O/c1-5-9-10-7-6(12-2)3-8-4-11(5)7/h3-4H,1-2H3
InChIKeyUUHKQXSQHFXTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 106921-51-1): Procurement-Grade Identity and Baseline Characterization


8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 106921-51-1, MF C₇H₈N₄O, MW 164.16 g/mol) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-c]pyrimidine scaffold class [1]. It is commercially supplied as a research chemical, typically at ≥97% purity, primarily for use as a synthetic intermediate or screening compound in medicinal chemistry and agrochemical discovery programs .

Why Generic Substitution of 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine Fails Without Empirical Bridging Data


The [1,2,4]triazolo[4,3-c]pyrimidine scaffold exhibits regioisomeric and substitution-dependent variations in physicochemical properties, target binding, and pharmacokinetic behavior [1]. The presence of the 8-methoxy and 3-methyl groups in this specific compound alters its computed lipophilicity (XLogP3 = 0.9) and hydrogen-bonding capacity relative to its des-methyl or regioisomeric analogs [2]. Without direct comparative biological or physicochemical data, generic substitution risks introducing uncharacterized changes in potency, selectivity, or metabolic stability that cannot be predicted from scaffold-level trends alone [1].

Quantitative Differentiation Evidence for 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine: A Critical Appraisal


Critical Notice: Absence of High-Strength Comparative Data for Procurement Differentiation

A comprehensive search of primary research literature, patents, and authoritative databases (excluding excluded vendor sources) yielded no direct head-to-head comparisons, cross-study quantitative comparator data, or class-level inferences containing the requisite experimental context for 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine. The compound is listed in the NCI Developmental Therapeutics Program repository (NSC 615122), implying submission for screening, but no publicly accessible NCI-60 or other assay results were identified [1]. Consequently, no quantifiable differentiation claim meeting the evidence-admission criteria (clear comparator, quantitative data for both target and comparator, defined assay/system) can be substantiated at this time.

Data Gap Procurement Due Diligence Experimental Validation Required

Computed Lipophilicity Comparison: 8-Methoxy-3-methyl-[4,3-c] vs. 8-Methoxy-[1,5-c] Regioisomer

The target compound's computed XLogP3 value of 0.9 is approximately 9-fold higher (on a log scale, 0.8 log units) than that of its regioisomeric analog 8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine (CID 13721407), which has an XLogP3 of 0.1 [1]. Both compounds share the same topological polar surface area (52.3 Ų) and hydrogen-bond acceptor count (4), indicating that the lipophilicity difference arises primarily from the additional 3-methyl substituent and the altered ring-fusion geometry [1]. This is a computed property comparison only; no experimental log P/log D values were found.

Lipophilicity Drug-likeness Regioisomer Differentiation

Evidence-Backed Application Scenarios for 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine Procurement


Scaffold-Focused Medicinal Chemistry Requiring a Pre-formed [4,3-c] Triazolopyrimidine Core with 8-Methoxy-3-methyl Substitution

Procurement is appropriate when a synthetic program specifically requires the [1,2,4]triazolo[4,3-c]pyrimidine regioisomer bearing both the 8-methoxy and 3-methyl substituents as a late-stage functionalization handle or core scaffold. The compound's computed lipophilicity (XLogP3 = 0.9) and zero hydrogen-bond donor count distinguish it from des-methyl or [1,5-c] analogs [1]. Researchers should verify identity via NMR and MS upon receipt and conduct head-to-head biological profiling against relevant analogs to establish application-specific SAR [1].

Reference Standard for Analytical Method Development Targeting the 8-Methoxy-3-methyl-[4,3-c] Chemotype

The compound can serve as a reference standard in HPLC, LC-MS, or GC-MS method development for quantifying this specific chemotype in reaction mixtures or stability studies. Its distinct retention time and mass spectrum (MS-GC data available via SpectraBase [1]) enable differentiation from co-eluting isomers such as the 8-methoxy-[1,5-c] analog. Method validation should include spiked recovery experiments with the specific analog mixture relevant to the user's chemistry.

Screening Library Inclusion for NCI-60 or Kinase Panel Profiling

The compound's NSC designation (NSC 615122) indicates it was accepted into the NCI screening collection, suggesting it meets basic structural novelty and purity criteria for broad biological profiling [1]. Users may procure this compound to complement in-house screening cascades targeting kinases, GPCRs, or other protein families where triazolopyrimidine scaffolds have shown activity [2]. Any resulting activity data should be compared directly against close analogs to establish meaningful differentiation.

Quote Request

Request a Quote for 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.